molecular formula C19H11ClO2 B12410958 2-(3-Chloro-phenyl)-benzo[h]chromen-4-one

2-(3-Chloro-phenyl)-benzo[h]chromen-4-one

Cat. No.: B12410958
M. Wt: 306.7 g/mol
InChI Key: GTBLQVSIEGDPPV-UHFFFAOYSA-N
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Description

CYP1B1-IN-1 is a compound that functions as an inhibitor of the enzyme cytochrome P450 1B1 (CYP1B1). Cytochrome P450 1B1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of various endogenous and exogenous compounds. CYP1B1 is known for its role in the bioactivation of procarcinogens and its involvement in the metabolism of steroid hormones, fatty acids, and retinoids .

Preparation Methods

The synthesis of CYP1B1-IN-1 involves several steps, including the selection of appropriate starting materials, reaction conditions, and purification methods. The synthetic route typically includes the following steps:

Industrial production methods for CYP1B1-IN-1 may involve scaling up the laboratory synthesis to larger volumes, optimizing reaction conditions for higher yields, and implementing quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

CYP1B1-IN-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound .

Scientific Research Applications

CYP1B1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

CYP1B1-IN-1 is compared with other similar compounds, such as:

The uniqueness of CYP1B1-IN-1 lies in its specific inhibition of CYP1B1, which is involved in the metabolism of a unique set of substrates, including certain procarcinogens and steroid hormones. This specificity makes CYP1B1-IN-1 a valuable tool in research and therapeutic applications targeting CYP1B1-related pathways .

Properties

Molecular Formula

C19H11ClO2

Molecular Weight

306.7 g/mol

IUPAC Name

2-(3-chlorophenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C19H11ClO2/c20-14-6-3-5-13(10-14)18-11-17(21)16-9-8-12-4-1-2-7-15(12)19(16)22-18/h1-11H

InChI Key

GTBLQVSIEGDPPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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